

2-Bromo-4-methylpyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylpyridine

Cat. No.: B133514

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Application Notes: 2-Bromo-4-methylpyridine in Medicinal Chemistry

Introduction

2-Bromo-4-methylpyridine is a versatile heterocyclic building block widely employed in organic synthesis and pharmaceutical research.^[1] Characterized by a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, this compound serves as a crucial intermediate in the synthesis of a diverse range of complex molecules.^[2] Its utility is particularly pronounced in medicinal chemistry, where it functions as a scaffold or key precursor for active pharmaceutical ingredients (APIs), including anti-infective, anti-cancer, and neurological disorder-targeting agents.^{[1][2]} The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing molecular complexity.

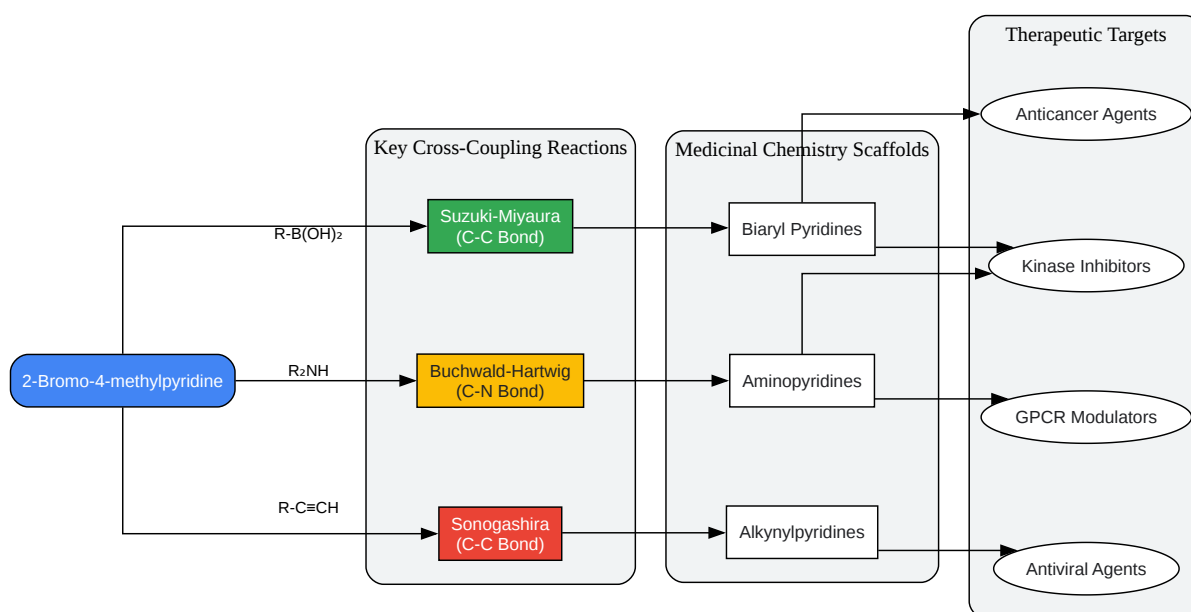
Physicochemical Properties of 2-Bromo-4-methylpyridine

A summary of the key properties of **2-Bromo-4-methylpyridine** is provided below.

Property	Value	Reference
CAS Number	4926-28-7	[3][4]
Molecular Formula	C ₆ H ₆ BrN	[3][4]
Molecular Weight	172.02 g/mol	[3][4]
Appearance	Liquid	[3]
Boiling Point	87 °C / 10 mmHg	[3]
Density	1.545 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.561	[3]

Key Synthetic Transformations

The reactivity of the C-Br bond in **2-bromo-4-methylpyridine** makes it an ideal substrate for several cornerstone reactions in medicinal chemistry, primarily palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.



[Click to download full resolution via product page](#)Caption: Synthetic utility of **2-bromo-4-methylpyridine**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[5][6] This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.[7]

Representative Suzuki-Miyaura Coupling Conditions

Entry	Boronic Acid/Ester	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
1	2,4-difluorophenylboronic acid	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	[3]
2	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	Toluene/H ₂ O	90	>85	[8]
3	4-Methoxyphenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	1,4-Dioxane	100	>90	[8]
4	Phenylboronic acid	Pd(dppf)Cl ₂	-	K ₂ CO ₃	H ₂ O/1,4-Dioxane	120 (Microwave)	81	[9][10]

Experimental Protocol: Synthesis of 4-methyl-2-phenylpyridine

- Materials: **2-Bromo-4-methylpyridine**, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Schlenk flask, magnetic stirrer, condenser.
- Procedure:
 - To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-4-methylpyridine** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
 - Add Pd(PPh₃)₄ (0.05 eq) to the flask.
 - Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
 - Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of N-aryl and N-heteroaryl amines.^[11] This reaction is crucial for synthesizing aminopyridine derivatives, which are common structural motifs in kinase inhibitors and GPCR modulators.^{[12][13]}

Representative Buchwald-Hartwig Amination Conditions

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)	Reference
1	(+/-)-trans-1,2-diaminocyclohexane	[Pd ₂ (dba) ₃] (0.18 mmol scale)	(±)-BINAP (0.35 mmol scale)	NaOBu ^t	Toluene	80	60	[14]
2	Volatile amines (generally)	Pd(OAc) ₂	dppp	NaOBu ^t	Toluene	80	55-98	[15]
3	Various amines	Not specified	XPhos	Not specified	Not specified	Not specified	Good affinity	[13]

Experimental Protocol: General Amination of **2-Bromo-4-methylpyridine**

- Materials: **2-Bromo-4-methylpyridine**, desired amine (e.g., morpholine), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOBu^t), Anhydrous toluene, Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄), Schlenk tube.
- Procedure:
 - In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), BINAP (0.02 eq), and NaOBu^t (1.4 eq).
 - Add **2-Bromo-4-methylpyridine** (1.0 eq) and the desired amine (1.2 eq).
 - Add anhydrous, degassed toluene.
 - Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.

- Cool the mixture to room temperature and dilute with diethyl ether.
- Wash the mixture with brine, dry the organic phase over MgSO_4 , filter, and remove the solvent under reduced pressure.
- Purify the crude residue via flash column chromatography to obtain the N-substituted aminopyridine.

Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bonds.^[16] This transformation introduces an alkyne moiety, a versatile functional group that can serve as a linchpin for further elaboration or as a key pharmacophore in antiviral and anticancer agents.^[17]

Representative Sonogashira Coupling Conditions

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Reference
1	Terminal Alkynes (general)	$\text{Pd}(\text{CF}_3\text{C}(\text{OO})_2)$ (2.5)	CuI (5.0)	Et_3N	DMF	100	^[17]
2	Terminal Alkynes (general)	$[\text{DTBNpP}]\text{Pd}(\text{crotyl})\text{Cl}$ (5.0)	None	TMP	DMSO	Room Temp	^[16]

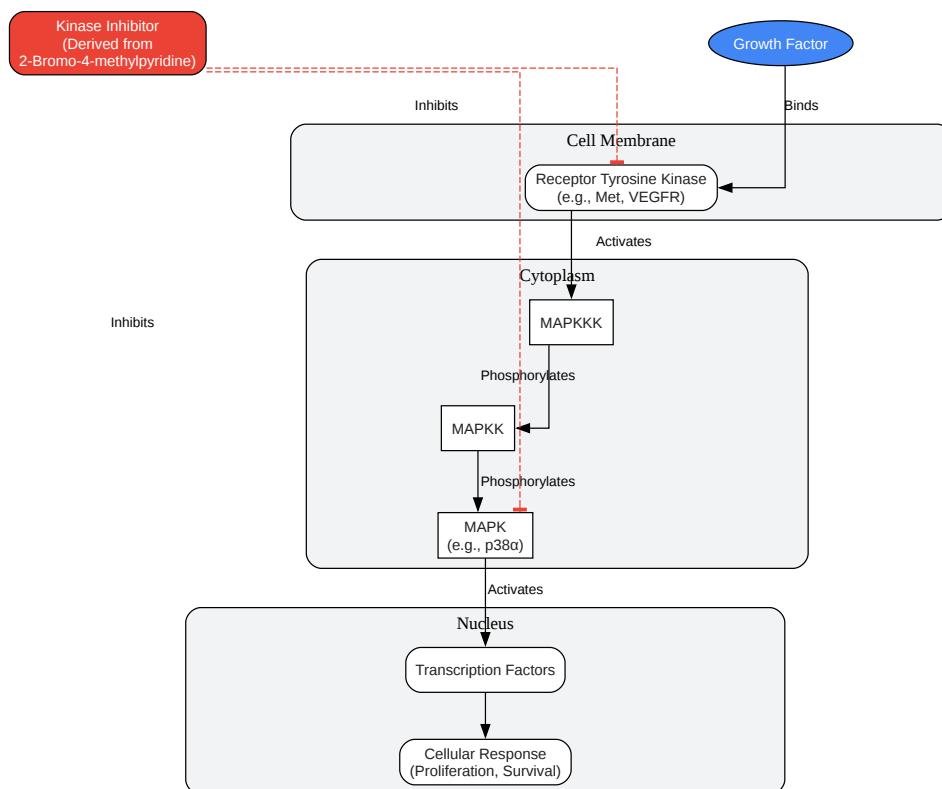
Experimental Protocol: General Sonogashira Coupling

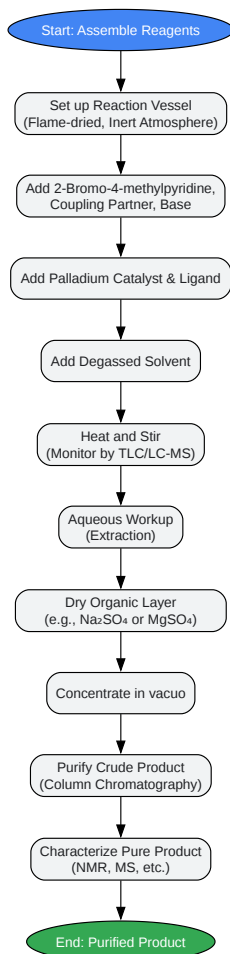
- Materials: **2-Bromo-4-methylpyridine**, Terminal alkyne (e.g., Phenylacetylene), Dichlorobis(triphenylphosphine)palladium(II) $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$, Copper(I) iodide (CuI), Triethylamine (Et_3N), Anhydrous tetrahydrofuran (THF), round-bottom flask.
- Procedure:

- To a round-bottom flask under an inert atmosphere, add **2-Bromo-4-methylpyridine** (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
- Add anhydrous THF followed by triethylamine.
- Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours. Monitor the reaction by TLC.
- After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate.
- Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-alkynyl-4-methylpyridine product.

Applications in Drug Discovery Programs

The pyridine core derived from **2-bromo-4-methylpyridine** is a privileged scaffold in modern drug discovery.





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- To cite this document: BenchChem. [2-Bromo-4-methylpyridine as a building block in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133514#2-bromo-4-methylpyridine-as-a-building-block-in-medicinal-chemistry]

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